1-Chloro-3,5-dinitrobenzene

Descripción general

Descripción

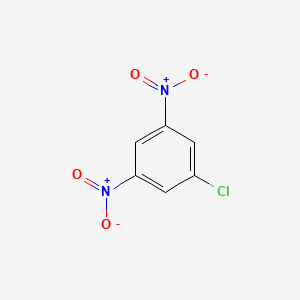

1-Chloro-3,5-dinitrobenzene is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of benzene, where a chlorine atom and two nitro groups are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Métodos De Preparación

1-Chloro-3,5-dinitrobenzene can be synthesized through several methods:

Nitration of Chlorobenzene: The most common method involves the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production: On an industrial scale, the production of this compound involves similar nitration processes but with optimized conditions for higher yield and purity.

Análisis De Reacciones Químicas

1-Chloro-3,5-dinitrobenzene undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1-Chloro-3,5-dinitrobenzene is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in producing dyes, pigments, and pharmaceuticals. The compound's structure allows for versatile reactivity, making it suitable for coupling reactions and nucleophilic substitutions that yield complex organic molecules .

Biochemical Applications

Enzyme Activity Studies

In biochemical research, this compound is employed to investigate enzyme activities and protein interactions. Its ability to form covalent bonds with amino acids makes it a valuable tool for probing the mechanisms of specific enzymes. For instance, it can act as a substrate or inhibitor in enzyme assays, providing insights into catalytic processes and enzyme kinetics.

Protein Labeling

The compound can also be utilized for labeling proteins or modifying amino acids in studies focused on protein structure and function. This application is particularly useful in understanding post-translational modifications and protein-protein interactions .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a building block for developing therapeutic agents. Its derivatives have been explored for their potential biological activities, including anti-cancer properties and antimicrobial effects. Research indicates that modifications of this compound can lead to novel pharmacological agents .

Industrial Applications

Production of Agrochemicals

The compound is also significant in the agrochemical industry. It is used in synthesizing pesticides and herbicides due to its reactivity and ability to form stable intermediates that enhance the efficacy of agricultural chemicals .

Explosives Manufacturing

Additionally, this compound finds applications in producing explosives. Its nitro groups contribute to the explosive properties of formulations used in various industrial applications .

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological aspects of this compound. Studies indicate potential health risks associated with exposure to this compound, including hematological effects observed in workers handling it. Acute exposure has been linked to symptoms such as cyanosis and anemia . Therefore, safety protocols must be established when working with this chemical.

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes, pigments, pharmaceuticals | Enables production of complex organic compounds |

| Biochemistry | Enzyme activity studies | Provides insights into enzyme mechanisms |

| Medicinal Chemistry | Drug development | Potential for novel therapeutic agents |

| Industrial Chemistry | Production of agrochemicals | Enhances efficacy of pesticides and herbicides |

| Explosives | Manufacturing explosives | Contributes to formulations used in industrial applications |

Case Studies

- Enzyme Inhibition Studies : Research conducted on the inhibition of glutathione S-transferase by this compound demonstrated its utility in understanding detoxification pathways in cells. This study highlighted how the compound's interaction with target enzymes could alter their function significantly.

- Pharmaceutical Development : A study exploring derivatives of this compound revealed promising anti-cancer activity against specific tumor cell lines. This research underscores the potential medicinal applications of this compound and its derivatives .

- Toxicity Assessments : Long-term exposure studies on workers handling this compound indicated notable hematological effects, emphasizing the importance of occupational safety measures when dealing with hazardous chemicals like this compound .

Mecanismo De Acción

The mechanism of action of 1-chloro-3,5-dinitrobenzene involves its interaction with nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophilic reagent .

Comparación Con Compuestos Similares

1-Chloro-3,5-dinitrobenzene can be compared with other nitrobenzene derivatives:

1,2-Dinitrobenzene: This compound has nitro groups at the 1 and 2 positions, making it less symmetrical and with different reactivity patterns.

1,4-Dinitrobenzene: With nitro groups at the 1 and 4 positions, this compound exhibits higher symmetry and different physical properties compared to this compound.

1,3-Dinitrobenzene: Similar to this compound but without the chlorine atom, it is commonly used in the manufacture of explosives.

This compound stands out due to the presence of both chlorine and nitro groups, which impart unique chemical properties and reactivity.

Actividad Biológica

1-Chloro-3,5-dinitrobenzene (CAS No. 618-86-0) is a chemical compound with significant biological activity, particularly in toxicology and environmental science. Its structure consists of a benzene ring substituted with one chlorine atom and two nitro groups at the 3 and 5 positions. This compound is primarily studied for its toxicological effects on living organisms, including humans, animals, and various environmental organisms.

- Molecular Formula : C₆H₃ClN₂O₄

- Molecular Weight : 202.55 g/mol

- Physical State : Solid (yellow crystals)

- Melting Point : Approximately 89 °C

- Solubility : Slightly soluble in water but more soluble in organic solvents.

Acute Toxicity

This compound exhibits acute toxicity characterized by several health effects upon exposure. The oral LD50 values indicate significant toxicity:

- LD50 in Rats : Approximately 91 mg/kg for males and 81 mg/kg for females .

- Symptoms of Exposure : Symptoms include headache, nausea, dizziness, and cyanosis. Anemia is a common hematological effect observed in exposed individuals .

Chronic Effects

Chronic exposure to this compound has been linked to various long-term health issues:

- Hematological Changes : Studies show a reduction in red blood cell counts leading to anemia, which can be exacerbated by prolonged exposure .

- Reproductive Toxicity : Animal studies indicate potential damage to sperm production and male reproductive systems due to exposure .

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress and modify cellular functions through the formation of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis in various cell types.

Study on Occupational Exposure

A notable study examined workers involved in the cleanup of crystallized this compound. It reported:

- Symptoms : All workers exhibited symptoms of cyanosis and slight-to-moderate anemia.

- Biochemical Analysis : Elevated levels of urobilinogen were found in urine samples, indicating possible liver dysfunction .

Animal Studies

Research conducted on Sprague-Dawley rats revealed:

- Increased mortality rates at doses as low as 6 mg/kg/day over an extended period.

- Behavioral changes were noted alongside hematological alterations after chronic exposure .

Environmental Impact

This compound is classified as hazardous due to its persistence in the environment and potential bioaccumulation. Its use in industrial applications raises concerns about soil and water contamination.

Propiedades

IUPAC Name |

1-chloro-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJKASVFAWFUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310667 | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-86-0 | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-3,5-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770VEP8T4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of aryl fluorides more favorable using this method compared to other aryl halides?

A2: The research suggests that in aprotic solvents like sulfolane, the nucleophilicity of halide ions follows the order: F− > Cl− > Br− > I−. [] This is because the aprotic solvent effectively solvates the cations associated with the halide ions, leaving the anions more "free" and thus more nucleophilic. This enhanced nucleophilicity in aprotic solvents makes fluorine the most reactive, leading to a higher likelihood of substituting the nitro group in TNB and forming the aryl fluoride. Conversely, the yield decreases significantly for chlorine and bromine and is completely absent for iodine, reflecting their lower reactivity in this specific reaction environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.